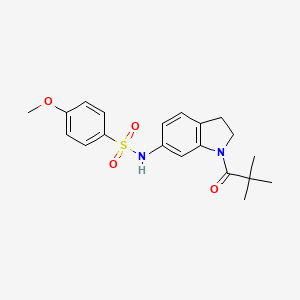

4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Description

4-Methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide group linked to a 1-pivaloyl-substituted indoline moiety. Key physicochemical data include:

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-20(2,3)19(23)22-12-11-14-5-6-15(13-18(14)22)21-27(24,25)17-9-7-16(26-4)8-10-17/h5-10,13,21H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIERBGVCPKRTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the indole structure . The indole is then functionalized with a pivaloyl group and subsequently reacted with 4-methoxybenzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-hydroxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indoline and pivaloyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Variations and Substituent Effects

a) N-(2-Bromoethyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 16)

- Structure : Features a bromoethyl chain and a trimethoxyphenyl group.

- Physicochemical Data :

- Comparison: The trimethoxyphenyl group enhances electron density, while the bromoethyl chain introduces reactivity for further functionalization.

b) 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

- Structure : Indazole replaces indoline, with a methyl group at N1.

- Crystallography :

- Biological Activity : Exhibits anticancer and anti-inflammatory properties .

- Comparison: The planar indazole system may enhance π-π stacking interactions compared to the non-planar indoline-pivaloyl structure. Methyl substitution reduces steric bulk relative to pivaloyl .

c) 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide

- Structure : Benzothiazole ring fused with dihydrothiazole.

- Crystallography: Monoclinic crystal system (P21/c), a = 12.0173 Å, β = 99.973° . Hydrogen bonding and C–H···π interactions stabilize packing .

- Biological Activity : Inhibits 11β-hydroxysteroid dehydrogenase type 1 (anti-diabetic target) .

- Comparison : The benzothiazole moiety confers selectivity for enzymatic targets, while the pivaloyl group in the target compound may enhance lipophilicity .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-Methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological effects. The unique structure of this compound combines a methoxy group, an indolinyl moiety, and a benzenesulfonamide group, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown their effectiveness as dual-target inhibitors against STAT3 and tubulin, which are critical in cancer progression. A notable study reported that a derivative of this compound demonstrated strong inhibitory activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values ranging from 1.35 μM to 3.04 μM .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind competitively to the colchicine binding site on tubulin, inhibiting its polymerization .

- Targeting STAT3 Phosphorylation : This compound may also inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival .

Structure-Activity Relationship

The structural components of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances solubility and bioavailability, while the indolinyl moiety is associated with various pharmacological effects.

Comparative Analysis with Related Compounds

| Compound Name | Target | IC50 (μM) | Activity Type |

|---|---|---|---|

| DL14 | Tubulin & STAT3 | 1.35 - 3.04 | Dual-target anticancer |

| ABT-751 | Tubulin | 0.83 | Tubulin inhibitor |

| TG03 | STAT3 | Not specified | STAT3 inhibitor |

This table illustrates the comparative potency of similar compounds against key targets in cancer therapy.

Study on Dual-target Inhibitors

A study focused on a series of sulfonamide derivatives revealed that one such compound (DL14) not only inhibited tubulin polymerization but also effectively reduced STAT3 phosphorylation. The dual-target approach resulted in over 80% inhibition of xenograft tumor growth in vivo, indicating the potential for enhanced therapeutic efficacy compared to single-target inhibitors .

Implications for Drug Development

The promising results from studies involving compounds related to this compound highlight the importance of exploring similar structures for drug development. The ability to target multiple pathways in cancer cells could lead to more effective treatment options with reduced resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.